molecular formula C9H16ClNO3 B2571306 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride CAS No. 2416234-47-2

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride

Cat. No.: B2571306
CAS No.: 2416234-47-2
M. Wt: 221.68
InChI Key: YMGUUGKONQWUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxa-9-azaspiro[45]decane-10-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spiro intermediate with a carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce various alcohols or amines .

Scientific Research Applications

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is unique due to its specific spiro structure and the presence of both an oxygen and nitrogen atom within the ring system.

Properties

IUPAC Name

6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNAGHAXQWQIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(NCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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